N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester
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Overview
Description
N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl, thiazolyl, and oxazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolyl and oxazolyl rings, followed by the introduction of the fluorophenyl group. The final step involves the esterification of carbamic acid with tert-butyl alcohol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: An aryl boronic acid ester used in organic synthesis.
(-)-Carvone: A natural compound found in spearmint with bioherbicidal properties.
Uniqueness
N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester is unique due to its complex structure and the presence of multiple functional groups
Properties
CAS No. |
914266-02-7 |
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Molecular Formula |
C22H25FN4O4S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4-fluorophenyl)-5-[4-(propan-2-ylcarbamoyl)-1,3-thiazol-2-yl]-1,3-oxazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C22H25FN4O4S/c1-12(2)25-19(28)15-11-32-20(26-15)18-17(13-6-8-14(23)9-7-13)27-16(30-18)10-24-21(29)31-22(3,4)5/h6-9,11-12H,10H2,1-5H3,(H,24,29)(H,25,28) |
InChI Key |
GJXDOMDDPBQJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)C2=C(N=C(O2)CNC(=O)OC(C)(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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